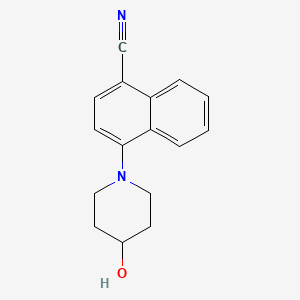
7-(Trifluoromethyl)quinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethyl)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)quinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of quinoline hydrazide, which is then reacted with various substituted aldehydes in ethanolic media to yield the final product . Another approach involves the reaction of quinoline hydrazide with benzoic acid in the presence of phosphorus oxychloride (POCl3) to produce 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Trifluoromethyl)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: This reaction involves replacing one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Medicine: It has potential as an antitubercular agent due to its activity against Mycobacterium smegmatis.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(trifluoromethyl)quinoline-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme enoyl-ACP reductase, which is essential for the synthesis of fatty acids in bacteria . This inhibition disrupts bacterial cell wall synthesis, leading to antimicrobial effects. The compound’s trifluoromethyl group enhances its binding affinity to the target enzyme, increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-8-trifluoromethyl-quinoline derivatives: These compounds share a similar quinoline core structure but differ in the position and type of substituents.
N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives: These compounds have additional functional groups that modify their chemical and biological properties.
Uniqueness
7-(Trifluoromethyl)quinoline-3-carbohydrazide is unique due to its specific combination of a trifluoromethyl group and a carbohydrazide moiety. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C11H8F3N3O |
|---|---|
Poids moléculaire |
255.20 g/mol |
Nom IUPAC |
7-(trifluoromethyl)quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)8-2-1-6-3-7(10(18)17-15)5-16-9(6)4-8/h1-5H,15H2,(H,17,18) |
Clé InChI |
VDZULIUQOCLLPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC=C(C=C21)C(=O)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


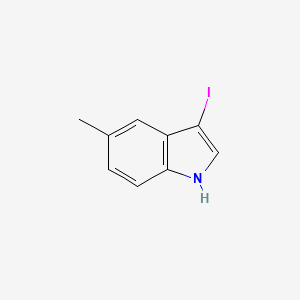
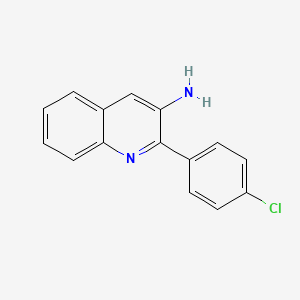

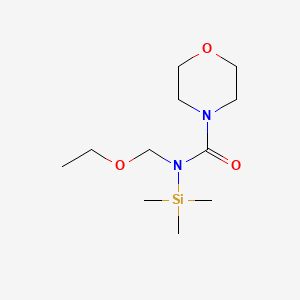
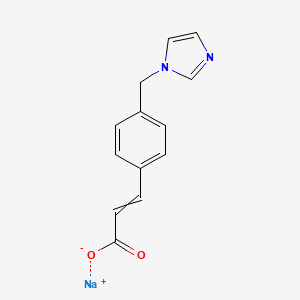
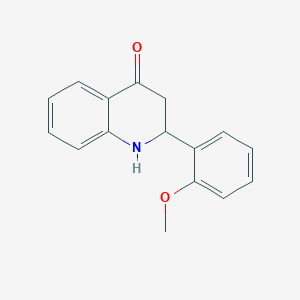

![6-Chlorospiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11860633.png)

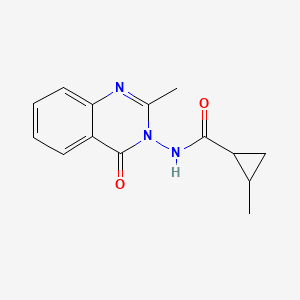
![5-Amino-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11860659.png)
